N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
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Overview
Description
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chromenone core substituted with hydroxy, methyl, and acetyl groups, as well as a norleucine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves multiple steps:
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Synthesis of the Chromenone Core: : The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid.
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Acetylation: : The chromenone core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
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Coupling with Norleucine: : The final step involves coupling the acetylated chromenone with norleucine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group at the 7-position can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions. Reagents such as acyl chlorides or anhydrides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various acylated chromenone derivatives.
Scientific Research Applications
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
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Biology: : The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving chromenone derivatives.
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Medicine: : Due to its structural similarity to natural products, it may exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used in drug discovery and development.
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Industry: : The compound can be used in the development of new materials, such as fluorescent dyes and sensors, due to the chromenone core’s photophysical properties.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy and acetyl groups can form additional hydrogen bonds, enhancing binding affinity. The norleucine moiety can mimic natural amino acids, allowing the compound to interact with protein active sites and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Similar chromenone core but lacks the acetyl and norleucine groups.
4,8-dimethyl-7-hydroxycoumarin: Similar structure but without the acetyl and norleucine modifications.
N-acetyltyrosine: Contains an acetyl group and an amino acid but lacks the chromenone core.
Uniqueness
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is unique due to the combination of the chromenone core with the acetyl and norleucine groups. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-6-14(18(23)24)20-16(22)9-13-10(2)12-7-8-15(21)11(3)17(12)26-19(13)25/h7-8,14,21H,4-6,9H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
LELAZSWZMLVOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origin of Product |
United States |
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